![molecular formula C8H8BF3O2 B1602707 (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid CAS No. 864759-67-1](/img/structure/B1602707.png)
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Overview
Description
“(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of “(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” can be achieved through various methods. One common method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . It is also involved in Suzuki–Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of “(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” is CHBFO . Its average mass is 189.928 Da and its monoisotopic mass is 190.041290 Da .
Chemical Reactions Analysis
“(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” can be used as a reactant in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 258.6±50.0 °C at 760 mmHg, and a flash point of 110.2±30.1 °C .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds and is extensively applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aerobic Oxidative Cross-Coupling
This compound serves as a reactant in aerobic oxidative cross-coupling reactions . These reactions are valuable for introducing trifluoromethyl groups into aromatic compounds, enhancing their metabolic stability and biological activity, which is beneficial in drug development.
Microwave-Assisted Petasis Reactions
The use of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid in microwave-assisted Petasis reactions represents a modern approach to synthesize complex organic molecules . This method improves reaction rates and product yields, making it a practical choice for rapid compound library generation.
Rhodium-Catalyzed Addition Reactions
In rhodium-catalyzed addition reactions, this boronic acid acts as a key component. Such reactions are crucial for the synthesis of asymmetric compounds, which have significant implications in the creation of chiral drugs .
Synthesis of Biologically Active Molecules
The compound is involved in the synthesis of a variety of biologically active molecules . These molecules have potential applications in medicine, such as inhibitors, receptor agonists/antagonists, and enzyme modulators.
Lactate Dehydrogenase Inhibitors
Research has shown that (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is involved in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are explored for their potential to suppress cancer cell proliferation.
PAI-1 Inhibition
Antituberculosis Drugs
It also finds application in the development of PA-824 analogs, which are used as antituberculosis drugs . These drugs are crucial in the fight against resistant strains of tuberculosis.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-Trifluoromethyl-Phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. It is part of the seven main classes of boron reagents that have been developed for the process .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of 3-Methyl-4-Trifluoromethyl-Phenylboronic Acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPXMTWQBAPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590201 | |
Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
864759-67-1 | |
Record name | B-[3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864759-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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